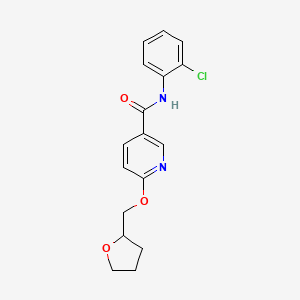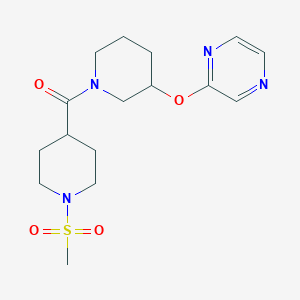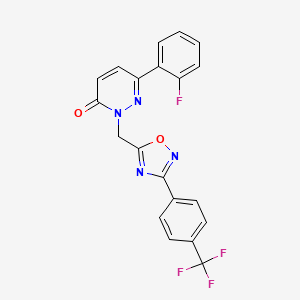![molecular formula C17H15BrN2O B2379378 3-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide CAS No. 852136-43-7](/img/structure/B2379378.png)
3-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide” is an indole derivative . Indole derivatives have been reported to have diverse pharmacological activities . They have received attention from organic and medicinal chemists due to their resemblance to various protein structures .
Synthesis Analysis
The synthesis of indole derivatives has been explored extensively. Nature is a major source of indole scaffolds, but various classical and advanced synthesis methods for indoles have also been reported . One-pot synthesis is widely considered an efficient approach in synthetic organic chemistry and has been used to synthesize some indole compounds .Scientific Research Applications
Anticancer Properties : A study by Xiong et al. (2019) investigated tryptamine salicylic acid derivatives, similar in structure to 3-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide, for their anticancer activities. These compounds showed significant antiproliferative activity against various cancer cell lines, indicating their potential as antitumor agents.
Synthesis for Medicinal Applications : The synthesis of Nilotinib, an antitumor agent, as described by Wang Cong-zhan (2009), involves a process related to the synthesis of 3-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide. This highlights the relevance of such compounds in the development of pharmaceuticals.
Antipsychotic Agents : Research by Högberg et al. (1990) focused on similar benzamide derivatives for their potential as antipsychotic agents, demonstrating the versatility of these compounds in treating mental health disorders.
Anti-inflammatory Activity : A study by Kalsi et al. (1990) explored indolyl azetidinones, related to 3-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide, for their anti-inflammatory properties, indicating potential applications in treating inflammatory diseases.
Supramolecular Gelators : Research on N-(thiazol-2-yl) benzamide derivatives by Yadav and Ballabh (2020) highlights the role of such compounds in forming supramolecular gels, which could have applications in materials science and drug delivery systems.
Heparanase Inhibitors : A novel class of benzamides, closely related to 3-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide, was described by Xu et al. (2006) as inhibitors of heparanase, an enzyme involved in tumor metastasis and angiogenesis.
properties
IUPAC Name |
3-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O/c1-11-7-14-8-12(5-6-16(14)20-11)10-19-17(21)13-3-2-4-15(18)9-13/h2-9,20H,10H2,1H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJCUIGLUMJDYSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=CC(=CC=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

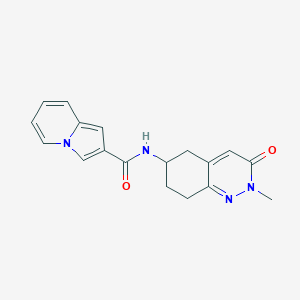
![Ethyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate;hydrochloride](/img/structure/B2379296.png)
![Benzyl [[(S)-1-(tert-butoxycarbonyl)pyrrolidin-3-yl]methyl]carbamate](/img/structure/B2379297.png)
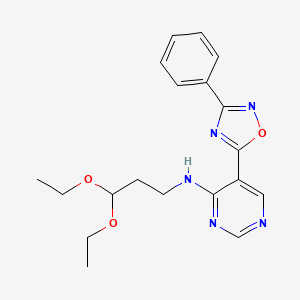
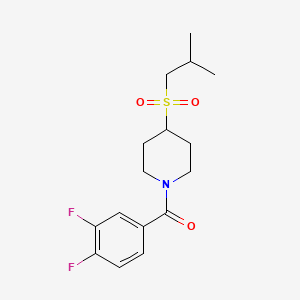
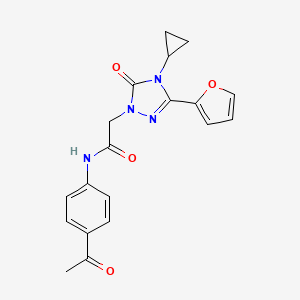
![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2379304.png)
![5-chloro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline](/img/structure/B2379307.png)
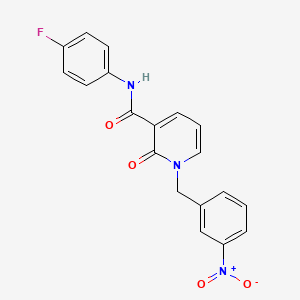
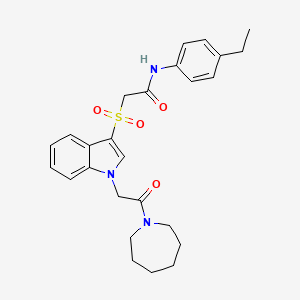
![2-[2-(3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic Acid](/img/structure/B2379312.png)
